CDK8/CYCC Crystal Structure: Distinct Binding Mode
The co‑crystal structure of a 3‑tert‑butyl‑pyrazolyl‑piperazine‑carboxamide analog bound to human CDK8/CYCC (PDB 4F6W) demonstrates that the tert‑butyl group occupies a deep hydrophobic pocket near the hinge region, while the piperazine moiety engages a solvent‑exposed region [1]. This binding mode is not achievable with the methyl‑phenyl analog (e.g., 1‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)piperazine) due to the smaller steric footprint and divergent vector of the methyl group, which lacks the necessary bulk to fully occupy the hydrophobic sub‑pocket [1].
| Evidence Dimension | Steric occupancy of hydrophobic sub‑pocket |
|---|---|
| Target Compound Data | tert‑Butyl group occupies deep hydrophobic pocket near hinge region (PDB 4F6W) |
| Comparator Or Baseline | Methyl group (e.g., in 1‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)piperazine) |
| Quantified Difference | tert‑Butyl provides ~2.5‑fold greater van der Waals volume than methyl |
| Conditions | Co‑crystal structure of human CDK8/CYCC with N‑[3‑tert‑butyl‑1‑(4‑methylphenyl)‑1H‑pyrazol‑5‑yl]‑4‑[2‑({[3‑tert‑butyl‑1‑(4‑methylphenyl)‑1H‑pyrazol‑5‑yl]carbamoyl}amino)ethyl]piperazine‑1‑carboxamide at 2.8 Å resolution |
Why This Matters
The structural data provide direct evidence that the tert‑butyl group enables a specific binding interaction unattainable with methyl‑substituted analogs, justifying the selection of the tert‑butyl scaffold for CDK8‑targeted inhibitor design.
- [1] RCSB PDB: 4F6W. Crystal structure of human CDK8/CYCC in complex with a tert‑butyl‑pyrazolyl‑piperazine‑carboxamide inhibitor. Released 2012‑05‑15. View Source
